1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an indole core. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The indole core is a significant structure in many natural products and pharmaceuticals, making this compound valuable in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid typically involves the protection of the amine group on the indole ring with the BOC group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The indole core can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the indole ring or the carboxylic acid group.
Substitution: The BOC group can be selectively removed or substituted under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for BOC deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of indole-based biological pathways and enzyme interactions.
Medicine: Serves as a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Industry: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid primarily involves the protection of the amine group on the indole ring. The BOC group is acid-labile, meaning it can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, enabling the precise construction of complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-[(tert-Butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)azepane-4-carboxylic acid
- 1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
Uniqueness
1-[(tert-Butoxy)carbonyl]-4-methyl-1H-indole-2-carboxylic acid is unique due to its indole core, which is a key structure in many biologically active compounds. The presence of the BOC group provides selective protection for the amine group, allowing for versatile synthetic applications. Compared to similar compounds, the indole core offers distinct chemical reactivity and biological activity, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C15H17NO4 |
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Molecular Weight |
275.30 g/mol |
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C15H17NO4/c1-9-6-5-7-11-10(9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-8H,1-4H3,(H,17,18) |
InChI Key |
GHMMNXUOMVGQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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